![molecular formula C10H11N3O B7567755 N-(1H-indazol-3-yl)propanamide](/img/structure/B7567755.png)
N-(1H-indazol-3-yl)propanamide
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Overview
Description
N-(1H-indazol-3-yl)propanamide, also known as NLG919, is a small molecule inhibitor that selectively targets the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is an immunosuppressive enzyme that plays a key role in the modulation of the immune system. NLG919 has been the subject of extensive research due to its potential as a cancer immunotherapy agent.
Mechanism of Action
N-(1H-indazol-3-yl)propanamide works by selectively inhibiting IDO1, which is an enzyme that plays a key role in the modulation of the immune system. IDO1 is known to suppress the immune response by catalyzing the conversion of tryptophan to kynurenine, which has immunosuppressive effects. By inhibiting IDO1, N-(1H-indazol-3-yl)propanamide can enhance the anti-tumor immune response and promote tumor regression.
Biochemical and Physiological Effects:
N-(1H-indazol-3-yl)propanamide has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(1H-indazol-3-yl)propanamide has been shown to inhibit the activity of IDO1, increase the levels of tryptophan, and decrease the levels of kynurenine. N-(1H-indazol-3-yl)propanamide has also been shown to enhance the anti-tumor immune response and promote tumor regression in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(1H-indazol-3-yl)propanamide is its selectivity for IDO1, which makes it a useful tool for studying the role of IDO1 in cancer immunology. However, one limitation of N-(1H-indazol-3-yl)propanamide is its poor solubility, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on N-(1H-indazol-3-yl)propanamide. One area of interest is the development of more potent and selective IDO1 inhibitors based on the structure of N-(1H-indazol-3-yl)propanamide. Another area of interest is the exploration of the potential of N-(1H-indazol-3-yl)propanamide in combination with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy. Additionally, there is interest in exploring the potential of N-(1H-indazol-3-yl)propanamide in other disease settings, such as infectious diseases and autoimmune disorders.
Synthesis Methods
N-(1H-indazol-3-yl)propanamide can be synthesized using a variety of methods, including palladium-catalyzed cross-coupling reactions and reductive amination. One of the most commonly used methods involves the condensation of 3-bromo-1H-indazole with N-(tert-butoxycarbonyl)propan-2-amine, followed by deprotection with trifluoroacetic acid to yield N-(1H-indazol-3-yl)propanamide.
Scientific Research Applications
N-(1H-indazol-3-yl)propanamide has been extensively studied for its potential as a cancer immunotherapy agent. Preclinical studies have shown that N-(1H-indazol-3-yl)propanamide can enhance the anti-tumor immune response by inhibiting IDO1, which is known to suppress the immune system. N-(1H-indazol-3-yl)propanamide has also been shown to synergize with other immunotherapies, such as checkpoint inhibitors, to enhance their efficacy.
properties
IUPAC Name |
N-(1H-indazol-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-2-9(14)11-10-7-5-3-4-6-8(7)12-13-10/h3-6H,2H2,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHYLQLIRBYXXPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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